

A Comparative Spectroscopic Analysis: Benzyl Propionate, Ethyl Benzoate, and Phenyl Acetate

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Compound of Interest

Compound Name: *Benzyl propionate*

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In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the structural elucidation of organic compounds. This guide provides a comparative analysis of the ^1H and ^{13}C NMR spectra of **benzyl propionate** against two common alternatives, ethyl benzoate and phenyl acetate. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a clear comparison of their spectral characteristics.

^1H and ^{13}C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm) for **benzyl propionate**, ethyl benzoate, and phenyl acetate are summarized in the tables below. These values are indicative of the chemical environment of the protons and carbon atoms within each molecule.

Table 1: ^1H NMR Spectral Data

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Benzyl Propionate	-CH ₃ (Propionyl)	1.14	Triplet	7.6	3H
-CH ₂ - (Propionyl)	2.37	Quartet	7.6	2H	
-CH ₂ - (Benzyl)	5.11	Singlet	-	2H	
Aromatic	7.26-7.38	Multiplet	-	5H	
Ethyl Benzoate	-CH ₃ (Ethyl)	1.38	Triplet	7.1	3H
-CH ₂ - (Ethyl)	4.37	Quartet	7.1	2H	
Aromatic (ortho)	8.03	Multiplet	-	2H	
Aromatic (meta, para)	7.26-7.54	Multiplet	-	3H	
Phenyl Acetate	-CH ₃ (Acetyl)	2.29	Singlet	-	3H
Aromatic	7.07-7.39	Multiplet	-	5H	

Table 2: ^{13}C NMR Spectral Data

Compound	Carbon Atom	Chemical Shift (δ , ppm)
Benzyl Propionate	-CH ₃ (Propionyl)	9.3
-CH ₂ - (Propionyl)		27.6
-CH ₂ - (Benzyl)		66.4
Aromatic (C)		136.1
Aromatic (CH, ortho, meta)		128.5, 128.2, 127.9
C=O		174.4
Ethyl Benzoate ^{[1][2]}	-CH ₃ (Ethyl)	14.3
-CH ₂ - (Ethyl)		60.9
Aromatic (C)		130.6
Aromatic (CH, para)		132.8
Aromatic (CH, ortho, meta)		129.5, 128.3
C=O		166.5
Phenyl Acetate ^[3]	-CH ₃ (Acetyl)	21.1
Aromatic (C-O)		150.7
Aromatic (CH, ortho, meta, para)		121.6, 129.4, 125.8
C=O		169.5

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **benzyl propionate**.

1. Sample Preparation:

- Weigh approximately 5-20 mg of the solid sample or use 10-30 μ L of the liquid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a clean, dry vial. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar compounds.
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is typically an automated or semi-automated process on modern spectrometers.

3. ^1H NMR Spectrum Acquisition:

- Set the appropriate spectral width (e.g., -2 to 12 ppm).
- Use a standard 90° pulse sequence.
- Set the number of scans (typically 8 to 16 for a reasonably concentrated sample).
- Set the relaxation delay (e.g., 1-2 seconds).
- Acquire the Free Induction Decay (FID).

4. ^{13}C NMR Spectrum Acquisition:

- Set the appropriate spectral width (e.g., 0 to 220 ppm).

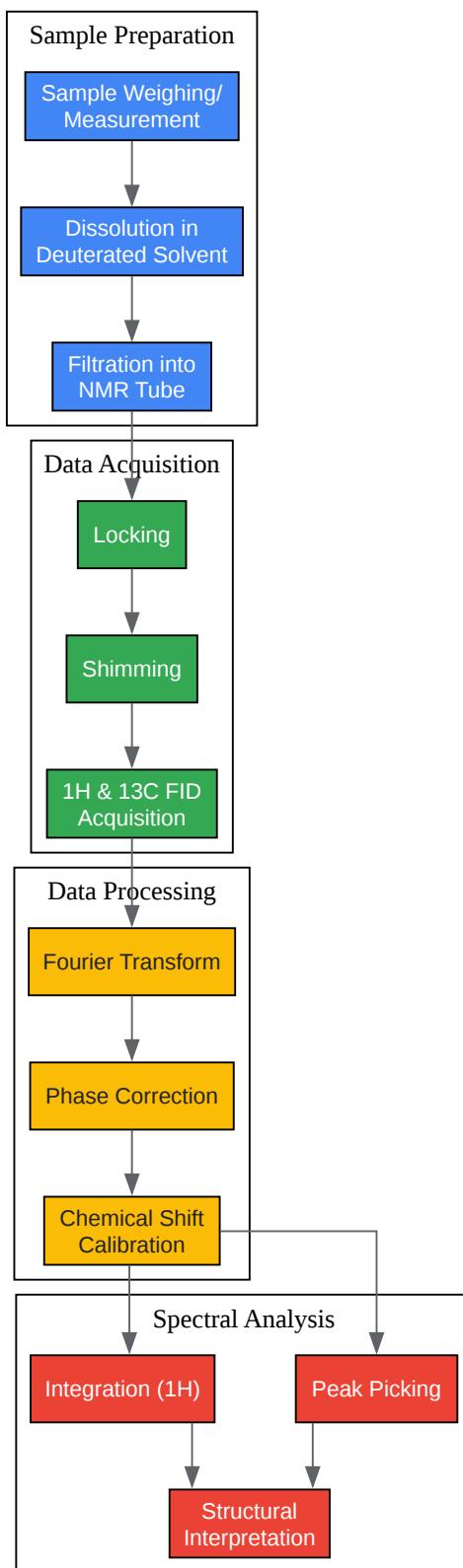
- Use a standard proton-decoupled pulse sequence.
- Set the number of scans (typically 64 to 1024 or more, depending on the sample concentration, as the ^{13}C nucleus is much less sensitive than ^1H).
- Set the relaxation delay (e.g., 2 seconds).
- Acquire the FID.

5. Data Processing:

- Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale. For samples dissolved in CDCl_3 , the residual solvent peak at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for NMR Spectral Analysis

The following diagram illustrates the typical workflow for the ^1H and ^{13}C NMR spectral analysis of a compound such as **benzyl propionate**.



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